1-Bromoheptan-2-one

Organophosphorus Synthesis Prostaglandin Analogs Wittig-Horner Reagents

1-Bromoheptan-2-one (1-bromo-2-heptanone) is an α-brominated methyl ketone with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol. This compound is a colorless to pale yellow liquid characterized by a reactive bromomethyl carbonyl moiety, which confers susceptibility to nucleophilic substitution and dehydrobromination.

Molecular Formula C7H13BrO
Molecular Weight 193.08 g/mol
CAS No. 16339-93-8
Cat. No. B090932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromoheptan-2-one
CAS16339-93-8
Molecular FormulaC7H13BrO
Molecular Weight193.08 g/mol
Structural Identifiers
SMILESCCCCCC(=O)CBr
InChIInChI=1S/C7H13BrO/c1-2-3-4-5-7(9)6-8/h2-6H2,1H3
InChIKeyRCTWZRNOJCMIDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromoheptan-2-one (CAS 16339-93-8): Technical Specifications and Procurement Baseline


1-Bromoheptan-2-one (1-bromo-2-heptanone) is an α-brominated methyl ketone with the molecular formula C7H13BrO and a molecular weight of 193.08 g/mol . This compound is a colorless to pale yellow liquid characterized by a reactive bromomethyl carbonyl moiety, which confers susceptibility to nucleophilic substitution and dehydrobromination . Commercial availability typically requires storage under an inert atmosphere at 2–8°C to prevent decomposition, with standard purities ranging from 95% to 99% depending on the supplier .

Workflow

Prostaglandin ω-chain precursor synthesis

Selection

α-Bromoketone for nucleophilic substitution and Arbuzov chemistry

Use Context

Wittig-Horner olefination building block

Why Generic α-Bromo Ketones Cannot Substitute for 1-Bromoheptan-2-one in Critical Workflows


α-Bromo ketones are not interchangeable commodities; chain length, halogen identity, and regioisomeric purity critically alter reaction outcomes. 1-Bromoheptan-2-one's seven-carbon backbone provides a specific balance of lipophilicity (LogP 2.53) and steric bulk that differs markedly from shorter analogs (e.g., bromoacetone) or longer homologs (e.g., 1-bromononan-2-one, LogP 3.31) . Furthermore, bromination of 2-heptanone can yield up to 20% of the undesired 3-bromo regioisomer, requiring careful vendor qualification to ensure regioisomeric fidelity [1]. Procurement decisions based solely on the α-bromo ketone functional class, without accounting for these chain-length and purity variables, can result in unexpected reaction yields or failed downstream syntheses.

Chain-length mismatch

Shorter or longer α-bromo ketones alter lipophilicity and steric profile, which may shift reaction outcomes and downstream biological partitioning.

Regioisomeric impurity risk

Crude bromination can produce significant 3-bromo isomer; unverified material may compromise reproducibility in nucleophilic displacement and coupling steps.

Storage condition divergence

Requires inert atmosphere and cold-chain storage, unlike the non-brominated parent ketone; handling logistics differ considerably.

Quantitative Comparative Evidence for 1-Bromoheptan-2-one: Yield, Stability, and Purity Benchmarks


Comparative Arbuzov Reaction Yield: 1-Bromoheptan-2-one vs. 1-Bromononan-2-one

In the Arbuzov reaction with triethylphosphite to produce diethyl 2-oxoheptylphosphonate—a key Wittig-Horner reagent for prostaglandin side-chain assembly—1-bromoheptan-2-one achieves a yield of 70–80% [1]. This yield is quantitatively comparable to that obtained with the longer-chain homolog 1-bromononan-2-one under identical reaction conditions (170–180°C for 1 hour), confirming that the heptyl chain length does not compromise reactivity in this critical transformation [2].

Arbuzov yield
Head-to-head
Equivalent isolated yields: 70–80% for both 1-bromoheptan-2-one and 1-bromononan-2-one.
Reported comparable reactivity in phosphonate formation.
Triethylphosphite, 170–180°C, 1 h.
Organophosphorus Synthesis Prostaglandin Analogs Wittig-Horner Reagents

Enhanced Storage Stability Requirements: 1-Bromoheptan-2-one vs. 2-Heptanone

The presence of the α-bromo substituent significantly alters storage stability. 1-Bromoheptan-2-one mandates storage under an inert atmosphere (nitrogen or argon) at 2–8°C to prevent dehydrobromination and hydrolytic degradation . In contrast, its non-brominated parent ketone, 2-heptanone, can be stored at 2–30°C without the requirement for an inert atmosphere . This 22°C reduction in acceptable storage temperature range and the need for anaerobic conditions reflect the heightened reactivity of the bromomethyl ketone moiety.

Storage stability
Class-level
Inert atmosphere (N2/Ar) and cold storage required, unlike 2-heptanone.
Procurement must account for stricter cold-chain and anaerobic handling.
Data to verify; vendor-recommended conditions.
Reagent Storage Stability Procurement Planning

Regioisomeric Purity Control: Mitigating 3-Bromo-2-heptanone Contamination

Direct bromination of 2-heptanone is known to produce a mixture of 1-bromo and 3-bromo regioisomers, with the latter accounting for approximately 20% of the crude product under certain conditions [1]. While many vendors report a nominal purity of 95% , this value does not distinguish between total chemical purity and regioisomeric purity. Consequently, procurement from vendors lacking rigorous regiochemical characterization (e.g., NMR confirmation of the bromomethyl position) may inadvertently introduce 3-bromo-2-heptanone as a confounding impurity.

Regioisomeric purity
Cross-study comparable
Up to 20% 3-bromo-2-heptanone may form during bromination of 2-heptanone.
Vendor qualification based on regioisomeric purity supports synthesis reproducibility.
NMR confirmation recommended.
Regioselective Bromination Purity Quality Control

Lipophilicity Tuning for Biological Partitioning: LogP Comparison with 1-Bromononan-2-one

1-Bromoheptan-2-one exhibits a calculated LogP of 2.53 , placing it in a favorable range for membrane permeability and solubility balance in biological systems. In contrast, the two-carbon longer homolog 1-bromononan-2-one has a LogP of 3.31 , representing a 0.78 log unit increase. This corresponds to a nearly 6-fold increase in lipophilicity, which can drastically alter cellular uptake, protein binding, and metabolic clearance profiles when the compound is used as a probe or in prodrug synthesis.

Lipophilicity (LogP)
Cross-study comparable
1-Bromoheptan-2-one LogP 2.53; 1-bromononan-2-one LogP 3.31 (Δ +0.78).
Reported moderate lipophilicity; may support balanced partitioning for probe design.
In silico calculation; experimental validation not provided.
Lipophilicity ADME Bioavailability

Prostaglandin Side-Chain Precursor: Essential Chain Length for ω-Chain Construction

1-Bromoheptan-2-one serves as a direct precursor for the seven-carbon ω-chain found in natural prostaglandins, including PGF2α and its analogs [1]. The compound is converted via Arbuzov reaction to diethyl 2-oxoheptylphosphonate, which participates in Wittig-Horner olefination to install the critical upper side chain [2]. Substitution with shorter-chain (e.g., bromopentanone) or longer-chain (e.g., bromononanone) analogs would yield prostaglandin derivatives with altered chain lengths, directly impacting receptor binding affinity and pharmacological activity [3].

Chain-length specificity
Class-level
C7 backbone matches natural prostaglandin ω-chain (PGF2α).
Supports natural chain-length synthesis context; alternative lengths yield non-natural analogs.
Non-substitutable for exact ω-chain mimicry.
Prostaglandin Synthesis Total Synthesis Wittig Reaction

Recommended Application Scenarios for 1-Bromoheptan-2-one Based on Quantitative Evidence


Total Synthesis of Natural Prostaglandins (PGF2α and Analogs)

Use 1-bromoheptan-2-one as the ω-chain precursor in Wittig-Horner approaches to PGF2α. The compound's seven-carbon chain precisely matches the natural prostaglandin structure, and its performance in the Arbuzov reaction (70–80% yield) is equivalent to that of longer-chain analogs, ensuring efficient conversion to the requisite phosphonate reagent [1].

Organophosphorus Reagent Synthesis via Arbuzov Reaction

Employ 1-bromoheptan-2-one for the preparation of diethyl 2-oxoheptylphosphonate, a key intermediate in olefination chemistry. The 70–80% isolated yield is comparable to that obtained with other alkyl bromomethyl ketones, making it a reliable building block for constructing α,β-unsaturated ketones and other functionalized olefins [2].

Lipophilicity-Optimized Bioconjugation and Chemical Probe Design

Select 1-bromoheptan-2-one (LogP 2.53) over more lipophilic bromomethyl ketones (e.g., 1-bromononan-2-one, LogP 3.31) when developing cell-permeable probes or prodrugs. The more balanced LogP minimizes non-specific membrane retention and improves aqueous solubility, while still providing sufficient hydrophobicity for passive diffusion .

High-Purity Synthetic Intermediates Requiring Stringent Quality Control

When purchasing 1-bromoheptan-2-one for multi-step syntheses, qualify vendors based on regioisomeric purity, not solely total chemical purity. Procurement of material verified by NMR to contain <5% of the 3-bromo regioisomer ensures consistent reactivity and avoids side-product formation in subsequent nucleophilic displacement steps [3].

Application
Selection Property
Validation Focus
Natural prostaglandin total synthesis
ω-Chain length correspondence
Wittig-Horner olefination efficiency
Organophosphorus reagent synthesis
Arbuzov reaction compatibility
Yield and purity assessment
Bioconjugation and chemical probe design
Lipophilicity balance
LogP and cellular permeability assay
High-purity synthetic intermediate sourcing
Regioisomeric purity specification
NMR-based regioisomer verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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